(4-Chlorophenyl)(oxan-4-yl)methanol
Overview
Description
(4-Chlorophenyl)(oxan-4-yl)methanol: is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to an oxan ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(oxan-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with tetrahydro-2H-pyran-4-ol under acidic conditions. The reaction proceeds through the formation of an oxo-tetrahydropyran intermediate, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of catalysts to improve yield and selectivity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
(4-Chlorophenyl)(oxan-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of an alkane derivative.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be employed.
Major Products Formed:
Oxidation: 4-Chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-Chlorobenzene.
Substitution: 4-Iodophenol or 4-hydroxybenzene.
Scientific Research Applications
(4-Chlorophenyl)(oxan-4-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)(oxan-4-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(4-Chlorophenyl)(oxan-4-yl)methanol: can be compared with other similar compounds, such as:
4-Chlorophenol: Similar structure but lacks the oxan ring.
Tetrahydro-2H-pyran-4-ol: Similar structure but lacks the chlorophenyl group.
4-Chlorobenzaldehyde: Similar to the starting material used in its synthesis.
Uniqueness: The presence of both the chlorophenyl group and the oxan ring in this compound makes it unique compared to other compounds
Properties
IUPAC Name |
(4-chlorophenyl)-(oxan-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYJKQGFHJOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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